Cas no 201848-10-4 (13,14-dihydro-15(r)-prostaglandin e1)
13,14-dihydro-15(r)-prostaglandin e1 Chemical and Physical Properties
Names and Identifiers
-
- 13,14-dihydro-15(r)-prostaglandin e1
- 11,15-Dihydroxy-9-oxoprostan-1-oic acid
- J-013098
- DTXSID20864883
- 7-[3-hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
- CHEBI:193317
- 201848-10-4
- SCHEMBL11868584
- PD022573
- 13,14-dihydroprostaglandin E1
- L024057
-
- Inchi: 1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)
- InChI Key: DPOINJQWXDTOSF-UHFFFAOYSA-N
- SMILES: OC1CC(C(CCCCCCC(=O)O)C1CCC(CCCCC)O)=O
Computed Properties
- Exact Mass: 356.256
- Monoisotopic Mass: 356.256
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 14
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.8A^2
- XLogP3: 3.6
Experimental Properties
- PSA: 94.83000
- LogP: 3.69910
13,14-dihydro-15(r)-prostaglandin e1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67112-1mg |
13,14-dihydro-15(R)-Prostaglandin E1 |
201848-10-4 | 98% | 1mg |
¥771.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67112-5mg |
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201848-10-4 | 98% | 5mg |
¥3129.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67112-10mg |
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201848-10-4 | 98% | 10mg |
¥5552.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912029-5mg |
13,14-dihydro-15(R)-Prostaglandin E1 (13,14-dihydro-15(R)-PGE1) |
201848-10-4 | 98% | 5mg |
¥4,887.90 | 2022-09-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205003-1 mg |
13,14-dihydro-15(R)-Prostaglandin E1, |
201848-10-4 | 1mg |
¥451.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205003A-5 mg |
13,14-dihydro-15(R)-Prostaglandin E1, |
201848-10-4 | 5mg |
¥2,046.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205003-1mg |
13,14-dihydro-15(R)-Prostaglandin E1, |
201848-10-4 | 1mg |
¥451.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205003A-5mg |
13,14-dihydro-15(R)-Prostaglandin E1, |
201848-10-4 | 5mg |
¥2046.00 | 2023-09-05 | ||
| 1PlusChem | 1P00BCME-1mg |
13,14-dihydro-15(R)-Prostaglandin E1 |
201848-10-4 | ≥98% | 1mg |
$55.00 | 2025-02-25 | |
| 1PlusChem | 1P00BCME-5mg |
13,14-DIHYDRO-15(R)-PROSTAGLANDIN E1 |
201848-10-4 | ≥98% | 5mg |
$341.00 | 2023-12-19 |
13,14-dihydro-15(r)-prostaglandin e1 Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 13,14-dihydro-15(r)-prostaglandin e1
Introduction to 13,14-dihydro-15(R)-prostaglandin E1 (CAS No. 201848-10-4)
13,14-dihydro-15(R)-prostaglandin E1 (CAS No. 201848-10-4) is a synthetic analog of prostaglandin E1, a naturally occurring eicosanoid that plays a crucial role in various physiological processes. This compound has garnered significant attention in the fields of pharmacology and medicine due to its potential therapeutic applications, particularly in the treatment of vascular disorders and erectile dysfunction.
Structure and Chemical Properties: 13,14-dihydro-15(R)-prostaglandin E1 is a modified form of prostaglandin E1, characterized by the reduction of the double bond between carbon atoms 13 and 14, and the presence of an (R)-configuration at carbon atom 15. This structural modification results in enhanced stability and prolonged biological activity compared to its natural counterpart. The molecular formula of 13,14-dihydro-15(R)-prostaglandin E1 is C20H32O5, with a molecular weight of approximately 352.46 g/mol.
Biological Activity: Prostaglandins are known for their wide range of biological activities, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. 13,14-dihydro-15(R)-prostaglandin E1 retains these properties but with improved pharmacokinetic profiles. It acts primarily through the activation of prostaglandin E receptors (EP receptors), which are G protein-coupled receptors found on various cell types.
Clinical Applications: One of the most notable clinical applications of 13,14-dihydro-15(R)-prostaglandin E1 is in the treatment of peripheral arterial disease (PAD). PAD is a condition characterized by reduced blood flow to the limbs due to atherosclerosis, leading to symptoms such as intermittent claudication and critical limb ischemia. Clinical trials have shown that 13,14-dihydro-15(R)-prostaglandin E1 can improve blood flow and reduce symptoms in patients with PAD.
In addition to its use in PAD, 13,14-dihydro-15(R)-prostaglandin E1 has also been investigated for its potential in treating erectile dysfunction (ED). ED is a common condition affecting millions of men worldwide, often associated with vascular dysfunction. Studies have demonstrated that 13,14-dihydro-15(R)-prostaglandin E1 can enhance penile blood flow and improve erectile function in patients with ED.
Mechanism of Action: The therapeutic effects of 13,14-dihydro-15(R)-prostaglandin E1 are primarily mediated through its interaction with EP receptors. Activation of EP receptors leads to the production of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in smooth muscle relaxation and vasodilation. This mechanism underlies the compound's ability to improve blood flow and reduce vascular resistance.
Safety and Toxicity: Despite its therapeutic benefits, the safety profile of 13,14-dihydro-15(R)-prostaglandin E1 is an important consideration. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses. However, like other prostaglandins, it can cause side effects such as flushing, headache, and gastrointestinal discomfort. These side effects are typically mild and transient but should be monitored in clinical settings.
Latest Research Findings: Recent research has further expanded our understanding of the potential applications and mechanisms of action of 13,14-dihydro-15(R)-prostaglandin E1. A study published in the Journal of Clinical Investigation highlighted its role in promoting angiogenesis and tissue repair following ischemic injury. Another study in the European Heart Journal explored its potential as a cardioprotective agent during myocardial infarction.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research into 13,14-dihydro-15(R)-prostaglandin E1 holds promise for expanding its therapeutic applications beyond PAD and ED. Potential areas of future investigation include its use in wound healing, neurodegenerative diseases, and other conditions involving vascular dysfunction. As our understanding of its mechanisms continues to grow, so too will the opportunities for developing new treatments that leverage its unique properties.
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